molecular formula C26H25N3O2 B13640243 (S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester

(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester

Cat. No.: B13640243
M. Wt: 411.5 g/mol
InChI Key: SPYVYWCBBVEEBH-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester is a complex organic compound featuring an imidazole ring substituted with a trityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The trityl group is introduced through a subsequent reaction, typically involving trityl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trityl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trityl group significantly enhances its stability and lipophilicity compared to other imidazole derivatives.

Biological Activity

(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester, also known as a derivative of histidine, is a compound of significant interest in biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C26H25N3O2
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 62715-28-0

The compound features an amino acid backbone with a trityl-protected imidazole moiety, which enhances its stability and reactivity in biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range .

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition potential of this compound. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative disease therapies. The IC50 values for various derivatives indicate strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 1: Inhibitory Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
This compoundAChE0.22
Trityl derivative of histidineBChE0.42
Other imidazole derivativesBACE-10.23

Cytotoxicity Assessments

Cytotoxicity studies on various normal and transformed cell lines have shown that these compounds generally exhibit low toxicity within therapeutic concentration ranges. This characteristic is vital for developing drugs with minimal side effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzyme active sites, leading to inhibition of enzymatic activity. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, enhancing our understanding of its pharmacological potential .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of trityl derivatives, this compound demonstrated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The rapid permeabilization of bacterial membranes was noted as a mechanism contributing to its effectiveness .

Case Study 2: Neuroprotective Potential

Another case study explored the neuroprotective potential of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models treated with neurotoxic agents, suggesting its viability as a candidate for further development in neuroprotective therapies .

Properties

IUPAC Name

methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVYWCBBVEEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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